molecular formula C14H11FO2 B027899 3-Benzyloxy-2-fluorobenzaldehyde CAS No. 103438-90-0

3-Benzyloxy-2-fluorobenzaldehyde

Cat. No. B027899
M. Wt: 230.23 g/mol
InChI Key: ZERGBECELFZROK-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Approach : The synthesis of related fluorobenzaldehydes involves steps like condensation reactions and methyloxime derivatives utilization. For instance, o-fluorobenzaldehydes react with hydrazine for indazole synthesis, highlighting a method potentially adaptable for 3-Benzyloxy-2-fluorobenzaldehyde (Lukin et al., 2006).

  • Catalytic Processes : Palladium-catalyzed ortho-bromination is used in synthesizing substituted benzaldehydes, which may be relevant for producing 3-Benzyloxy-2-fluorobenzaldehyde variants (Dubost et al., 2011).

Molecular Structure Analysis

  • Spectroscopic Analysis : Studies on fluorobenzaldehydes using Fourier Transform Microwave Spectroscopy provide insights into molecular structures, rotamer orientations, and bond lengths, which are crucial for understanding 3-Benzyloxy-2-fluorobenzaldehyde's molecular structure (Sun et al., 2018).

Chemical Reactions and Properties

  • Reaction Pathways : Investigations into reactions of similar benzaldehydes with various reactants, like alkynes and alkenes, reveal insights into potential reaction pathways and product formation for 3-Benzyloxy-2-fluorobenzaldehyde (Kokubo et al., 1999).

Physical Properties Analysis

  • Structural Transformations : Studies on fluorobenzaldehydes under cryogenic conditions offer insights into conformational compositions and phase transformations, relevant for understanding 3-Benzyloxy-2-fluorobenzaldehyde's physical behavior (Ildız et al., 2018).

Chemical Properties Analysis

  • Catalyzed Reactions : The catalyzed reactions of benzaldehydes with reagents like In(OTf)3, leading to the formation of ethers and thioethers, demonstrate the reactivity of compounds structurally related to 3-Benzyloxy-2-fluorobenzaldehyde (Prajapati et al., 2019).

Scientific Research Applications

  • pH Sensor Development : A study by Saha et al. (2011) developed a new probe, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde (1-H), as a highly selective and sensitive fluorescent pH sensor.

  • Synthesis of Benzylidene-oxaindolizidines : A study by Möhrle et al. (2003) demonstrated the synthesis of benzylidene-oxaindolizidines and analyzed the crystal structure of these compounds.

  • Preparation of Ortho-Alkoxybenzaldehydes : Research by Engle et al. (2015) developed a three-step procedure for preparing ortho-alkoxybenzaldehydes from ortho-fluorobenzaldehydes for use in olefin metathesis catalysts.

  • Rotamer Analysis : A study by Sun et al. (2018) investigated the rotamers of 2-fluorobenzaldehyde and 3-fluorobenzaldehyde, showing bond length alternation in the benzene ring.

  • Synthesis of Fluorinated 1,5-Benzothiazepines : Research by Jagadhani et al. (2015) synthesized fluorinated 1,5-benzothiazepines and pyrazolines using 4-Bromo-2-fluorobenzaldehyde and hydroxy acetophenones.

  • Indazole Synthesis : A study by Lukin et al. (2006) developed a new practical synthesis of indazoles by condensing o-fluorobenzaldehydes.

  • Pharmaceutical Applications : Research by St-Jean et al. (2018) optimized reaction conditions to produce 3-fluoro-2-formylphenylboronic acid efficiently for pharmaceutical applications.

  • Fluorinated Microporous Polyaminals : A study by Li et al. (2016) synthesized fluorinated microporous polyaminals for adsorption of carbon dioxide and selectivities over nitrogen and methane.

Safety And Hazards

The safety data sheet for this compound indicates that it is a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-fluoro-3-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERGBECELFZROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340073
Record name Benzaldehyde, 2-fluoro-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxy-2-fluorobenzaldehyde

CAS RN

103438-90-0
Record name Benzaldehyde, 2-fluoro-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Fluoro-3-hydroxybenzaldehyde (16.49 g) was dissolved in dimethylformamide (200 ml) and stirred under an argon atmosphere. Sodium hydride was added (60% in mineral oil, 5.18 g) and the mixture was stirred for 30 minutes. Benzyl bromide was added (16.8 ml) and the mixture was stirred overnight. Reaction mixture was concentrated in vacuo and the resulting residue was partitioned between diethyl ether (200 ml) and water (200 ml). Combined organic extracts were washed with water (400 ml), dried (MgSO4) and concentrated in vacuo. The residue was purified by flash column chromatography, using a gradient of 0-10% ethyl acetate/iso-hexane as eluent to give the product as a yellow solid (18.41 g) 1H NMR (DMSO-d6) δ 5.20(s, 2H), 7.2-7.6(m, 8H), 10.21(s, 1H)
Quantity
16.49 g
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reactant
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Quantity
200 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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